2-chloro-N-(piperidin-4-yl)benzamide hydrochloride
Description
Significance of Benzamide (B126) and Piperidine (B6355638) Moieties in Chemical Biology
The benzamide and piperidine moieties are independently recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in the structures of bioactive compounds and approved pharmaceuticals. arizona.eduresearchgate.net Heterocyclic compounds are of central importance in this field, and the piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most common. arizona.edunih.gov Its prevalence is attributed to its ability to introduce a basic nitrogen atom, which can be crucial for molecular interactions and can improve the pharmacokinetic properties of a compound. Piperidine derivatives are integral components in over seventy commercialized drugs, spanning a wide range of therapeutic areas including as central nervous system modulators, antihistamines, and analgesics. arizona.eduresearchgate.net
Similarly, the benzamide group, an amide of benzoic acid, is a key structural feature in numerous biologically active molecules. mdpi.com The amide bond provides a rigid planar unit that can participate in hydrogen bonding, a fundamental interaction in biological systems. This moiety is found in a variety of therapeutic agents, including antipsychotics and antiemetics. The combination of a benzamide and a piperidine ring into a single scaffold creates a versatile structure with a rich three-dimensional architecture, offering multiple points for chemical modification and the potential to interact with a diverse array of biological targets.
Overview of "2-chloro-N-(piperidin-4-yl)benzamide hydrochloride" as a Research Scaffold
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1835590-54-9 |
| Molecular Formula | C₁₂H₁₆Cl₂N₂O |
| Molecular Weight | 275.18 g/mol |
This table presents the key chemical identifiers for this compound.
This compound is a research chemical that serves as a valuable building block in the synthesis of more complex molecules. Its structure features a 2-chlorobenzamide (B146235) moiety linked via an amide bond to the 4-position of a piperidine ring. The presence of the chlorine atom on the benzene (B151609) ring and the reactive secondary amine of the piperidine (in its hydrochloride salt form) make it a versatile intermediate for further chemical elaboration.
The synthesis of this compound typically follows standard organic chemistry protocols for amide bond formation. A common synthetic route would involve the reaction of 2-chlorobenzoyl chloride with a protected 4-aminopiperidine (B84694) derivative, followed by deprotection and formation of the hydrochloride salt. ctppc.org This straightforward synthesis makes the scaffold readily accessible for research purposes.
As a research scaffold, this compound offers several points for diversification. The secondary amine of the piperidine ring can be functionalized through various reactions, such as alkylation or acylation, to introduce different substituents. The aromatic ring can also be further modified, although the existing chloro-substituent directs the position of subsequent electrophilic aromatic substitutions. This allows for the systematic exploration of the chemical space around the core scaffold to develop libraries of compounds for screening in various biological assays.
Historical Context of Related Chemical Entity Investigations
The exploration of benzamide-piperidine scaffolds is not a recent endeavor. The historical development of this class of compounds is deeply rooted in the quest for new therapeutics, particularly for central nervous system disorders. Early research in the mid-20th century on antipsychotic agents identified the importance of the piperidine moiety in compounds that modulate dopamine (B1211576) and serotonin (B10506) receptors.
The strategic combination of the piperidine ring with various aromatic systems, including benzamides, led to the discovery of potent and effective therapeutic agents. These investigations established the benzamide-piperidine framework as a key pharmacophore for interacting with G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. The accumulated knowledge from these historical studies has laid the foundation for the continued investigation of novel derivatives, including halogenated analogues like this compound, in contemporary research. The introduction of a chlorine atom, for instance, can significantly alter the electronic properties and metabolic stability of a molecule, a strategy often employed in medicinal chemistry to fine-tune the properties of a lead compound. nih.gov
Current Research Landscape for Substituted Benzamide-Piperidine Derivatives
The benzamide-piperidine scaffold continues to be an active area of research, with numerous studies exploring its potential in various therapeutic areas. ajchem-a.comnih.gov Current investigations are focused on designing and synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Representative Research Areas for Benzamide-Piperidine Derivatives
| Derivative Type | Research Area | Key Findings |
| N-Benzylpiperidine Benzamides | Alzheimer's Disease | Potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com |
| Substituted Benzamides | Antimicrobial Agents | Evaluation for antibacterial and disinfectant properties. ctppc.org |
| Piperidine-based amides | Enzyme Inhibition | Development of potent inhibitors for enzymes like soluble epoxide hydrolase. |
| Variously substituted derivatives | CNS Disorders | Continued exploration as modulators of dopamine and serotonin receptors. |
This interactive table summarizes some of the current research directions for compounds containing the benzamide-piperidine scaffold.
Structure-activity relationship (SAR) studies are a cornerstone of this research, systematically modifying the scaffold to understand how different substituents influence biological activity. For example, research into novel inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease, has explored various substitutions on the N-benzyl benzamide framework. mdpi.com These studies have demonstrated that the nature and position of substituents on both the benzamide and piperidine rings are critical for achieving high inhibitory potency.
Furthermore, the versatility of the piperidine ring allows for its incorporation into more complex polycyclic systems, leading to the development of conformationally constrained analogues. This strategy aims to improve receptor selectivity and reduce off-target effects. The ongoing exploration of substituted benzamide-piperidine derivatives underscores the enduring importance of this scaffold in the discovery of new chemical probes and potential therapeutic agents. ajchem-a.commdpi.com
An in-depth examination of the synthetic methodologies and chemical transformations related to this compound reveals a multi-faceted area of chemical research. This article focuses exclusively on the synthesis of the core structure and subsequent derivatization strategies, adhering to a strict scientific framework.
Properties
CAS No. |
1835590-54-9 |
|---|---|
Molecular Formula |
C12H16Cl2N2O |
Molecular Weight |
275.2 |
Purity |
95 |
Origin of Product |
United States |
Molecular Interactions and Mechanism of Action Research
Pharmacological Target Identification and Validation (Preclinical Focus)
In vitro receptor binding assays are crucial for identifying the pharmacological targets of a compound and determining its potency and selectivity. While direct binding data for 2-chloro-N-(piperidin-4-yl)benzamide hydrochloride is not extensively available in public literature, the activity of structurally related benzamide (B126) and piperidine (B6355638) derivatives has been evaluated across a range of receptors and transporters.
The N-substituted piperidine and benzamide moieties are common features in ligands developed for dopamine (B1211576) D2-like receptors, particularly the D4 subtype. Research into various 1-aryl-4-alkylpiperazines containing a terminal benzamide fragment has identified compounds with high affinity for the D4 receptor. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated a very high affinity for the human D4 receptor with an IC50 value of 0.057 nM and over 10,000-fold selectivity against the D2 receptor. nih.gov
Similarly, studies on 4,4-difluoropiperidine (B1302736) ether-based antagonists have yielded compounds with exceptional D4 binding affinity (Kᵢ = 0.3 nM) and remarkable selectivity (>2000-fold) over other dopamine receptor subtypes. chemrxiv.org The chloro-substituent on related scaffolds has been shown to maintain excellent D4 receptor binding affinity while decreasing affinity for the D2 receptor, thereby improving selectivity. chemrxiv.org These findings suggest that the 2-chloro-N-(piperidin-4-yl)benzamide scaffold has the potential to interact with D4 receptors, although specific binding affinities have not been reported.
| Compound Class | Receptor Target | Binding Affinity (Kᵢ or IC₅₀) | Selectivity Profile |
| 4,4-difluoropiperidine ether analogues | Dopamine D4 | 0.3 nM | >2000-fold vs D1, D2, D3, D5 |
| Chloro-substituted pyridine (B92270) analogues | Dopamine D4 | 4.85 nM | 171-fold vs D2 |
| N-alkyklpiperazines with benzamide fragment | Dopamine D4 | 0.057 nM | >10,000-fold vs D2 |
The benzamide chemical structure is a key component of several serotonin (B10506) receptor ligands. Specifically, derivatives of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide have been synthesized and evaluated as selective 5-HT4 receptor agonists. nih.gov These compounds, which share the chloro-substituted benzamide and piperidine core with the subject molecule, have shown high affinity for the 5-HT4 receptor and have been investigated for their prokinetic effects on gastrointestinal motility. nih.govnih.gov The research indicates that modifications to the piperidine ring and the benzamide portion can significantly influence binding affinity and functional activity at the 5-HT4 receptor. nih.gov
Inhibition of the Glycine (B1666218) Transporter 1 (GlyT1) is a strategy explored for enhancing N-methyl-D-aspartate (NMDA) receptor function. The N-substituted piperidine benzamide scaffold is a recognized chemotype for GlyT1 inhibitors. nih.govlookchem.com Numerous pharmaceutical research programs have developed potent and selective GlyT1 inhibitors based on this structural framework. nih.govresearchgate.netnih.gov For example, a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors demonstrated excellent in vitro GlyT1 potency and selectivity. nih.gov The mechanism involves blocking the reuptake of glycine from the synaptic cleft, thereby increasing its availability to act as a co-agonist at NMDA receptors. nih.gov While specific data for this compound is absent, the general scaffold is well-implicated in GlyT1 inhibition.
Recent drug discovery efforts have identified 1,4-substituted piperidine derivatives as potent and selective antagonists of T-type calcium channels (Caᵥ3). nih.govresearchgate.net This class of compounds has been optimized from initial screening leads to molecules with high potency and significantly improved selectivity over other ion channels. nih.gov The core piperidine structure is crucial for this activity, and modifications to its substituents are used to fine-tune pharmacological properties. T-type calcium channels are considered therapeutic targets for neurological conditions, and the piperidine scaffold is a promising backbone for developing modulators of these channels. nih.govacs.org
The N-(piperidin-4-yl)benzamide scaffold is a privileged structure for ligands targeting sigma receptors. researchgate.net Research has shown that piperidine derivatives can exhibit high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. acs.orgnih.gov
A structurally very close analogue, 2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide , has been synthesized and evaluated as a high-affinity ligand for both sigma-1 and sigma-2 receptors. nih.gov Preclinical evaluation of this compound demonstrated potent binding to human prostate tumor cells, which express these receptors. In vitro competition binding studies revealed high affinity, with inhibition constants (Kᵢ) in the low nanomolar range. nih.gov This provides strong evidence that the 2-substituted N-(piperidin-4-yl)benzamide scaffold is highly suitable for sigma receptor binding. Another related compound, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide, also displayed S1R affinity. unict.it
| Compound | Receptor Target(s) | Binding Affinity (Kᵢ) | Cell Line |
| 2-iodo-N-(N-benzylpiperidin-4-yl)benzamide | Sigma-1 / Sigma-2 | 1.6 nM | LnCAP human prostate tumor cells |
| Haloperidol (reference) | Sigma-1 / Sigma-2 | 6.34 nM | LnCAP human prostate tumor cells |
| 4-iodo-N-(N-benzylpiperidin-4-yl)benzamide | Sigma-1 / Sigma-2 | 4.09 nM | LnCAP human prostate tumor cells |
Receptor Binding Affinity and Selectivity Profiling (In Vitro)
Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonism
Currently, there is no publicly available research that specifically investigates or documents the activity of this compound as an inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2). Scientific inquiry into RORC2 inverse agonism has explored a variety of other chemical scaffolds, but the potential interaction of this particular compound with RORC2 has not been reported in the existing literature.
Enzyme Inhibition Kinetics and Mechanism (In Vitro)
Detailed in vitro studies on the enzyme inhibition kinetics and mechanisms for this compound are not present in the current body of scientific literature for the enzymes listed below.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
While the broader class of benzamides is known to include inhibitors of Poly(ADP-ribose) Polymerase (PARP), there are no specific studies that provide kinetic data or detail the inhibitory mechanism of this compound on PARP enzymes.
Cyclooxygenase Enzyme Modulation
There is no available research that has evaluated the modulatory effects of this compound on cyclooxygenase (COX) enzymes.
Acetylcholinesterase Inhibitory Potential
Although some derivatives of benzamide and piperidine have been explored for their potential to inhibit acetylcholinesterase (AChE), there is a lack of specific research and data concerning the acetylcholinesterase inhibitory activity of this compound.
Ligand-Target Binding Dynamics and Conformational Studies
There are no published studies that specifically detail the ligand-target binding dynamics or conformational changes of this compound with any of the aforementioned biological targets. Such studies, which would typically involve techniques like X-ray crystallography, NMR spectroscopy, or computational modeling, have not been reported for this compound in the context of these specific interactions.
Intracellular Signaling Pathway Modulation Research
Derivatives of the N-(piperidin-4-yl)benzamide core structure have been investigated for their ability to modulate critical intracellular signaling pathways, which are fundamental to cellular processes like growth, proliferation, and apoptosis.
One significant area of research has been the activation of the hypoxia-inducible factor 1 (HIF-1) pathway. nih.gov HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a condition often found in solid tumors. Certain novel N-(piperidin-4-yl)benzamide derivatives have been shown to induce the expression of the HIF-1α protein. nih.gov This stabilization leads to the activation of downstream target genes, such as p21, a cyclin-dependent kinase inhibitor that can halt the cell cycle. nih.gov Furthermore, these compounds have been observed to upregulate the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade, thereby promoting programmed cell death in cancer cells. nih.gov
Another researched signaling mechanism involves the modulation of neurotransmitter systems. A related compound, SSR504734 (2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride), acts as a selective inhibitor of the glycine transporter type 1 (GlyT1). nih.gov By inhibiting glycine reuptake, this compound increases extracellular glycine levels, which in turn enhances the activity of the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptor. This modulation of the glutamatergic system has been shown to influence dopaminergic neurotransmission, highlighting the role of this chemical class in regulating complex signaling interactions within the central nervous system. nih.gov
Structure-Activity Relationship (SAR) Elucidation
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying the chemical moieties responsible for biological activity. For the 2-chloro-N-(piperidin-4-yl)benzamide scaffold, SAR research has focused on modifications to the benzamide ring, the piperidine nitrogen, and the linker connecting these two core fragments.
Modifications to the benzamide portion of the molecule have a profound impact on biological activity. The position, number, and electronic properties of substituents can dictate potency and selectivity.
In one study of N-[(thiophen-3-yl)methyl]benzamides designed as influenza fusion inhibitors, the presence of two electron-withdrawing groups at the meta-positions of the benzamide ring was found to be essential for antiviral activity. acs.org Compounds with single substitutions or with methyl groups instead of trifluoromethyl groups were inactive. acs.org
For a series of 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, the nature of the substituent on the phenoxy ring was critical. Replacing a 4-fluorophenoxy group with a hydrogen atom led to a moderate decrease in activity, suggesting the aryloxy moiety is favorable for targeting the parasite. mdpi.com Similarly, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives evaluated as antidiabetic agents, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on a terminal phenyl ring was found to significantly enhance inhibitory activity against α-glucosidase and α-amylase. nih.govresearchgate.net
The table below summarizes the impact of various benzamide substituents on the biological activity of related compounds.
| Core Scaffold | Substituent(s) | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| N-(piperidin-4-yl)benzamide | para-Chloro or para-Hydroxyl on phenyl ring | Antitumor | Significantly enhanced antitumor activity. | researchgate.net |
| 2-Phenoxy-3-(trifluoromethyl)benzamide | para-Substituted analogue | Antiplasmodial (P. falciparum) | Showed the highest activity and selectivity of all tested compounds. | mdpi.com |
| 2-chloro-4-nitrobenzamide | 2-CH3, 5-NO2 on terminal phenyl ring | Antidiabetic (α-glucosidase inhibition) | Compound was found to be highly active, showing fourfold inhibitory potential compared to the standard. | nih.gov |
| N-[(thiophen-3-yl)methyl]benzamide | Two meta-position electron-withdrawing groups | Antiviral (Influenza) | Presence of two EWGs was required for activity. | acs.org |
The nitrogen atom of the piperidine ring is a common site for modification, as it allows for the introduction of various substituents that can influence the compound's physicochemical properties and its interaction with biological targets.
Research on acetylcholinesterase (AChE) inhibitors based on a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine scaffold demonstrated that the basicity of the piperidine nitrogen plays a significant role in activity. nih.gov This suggests that the protonated form of the nitrogen may engage in crucial ionic interactions with the target enzyme. In studies of piperidine-based compounds targeting sigma receptors, the basic amino group was found to be a key driver for both affinity and selectivity. nih.gov The protonated nitrogen can form bidentate salt bridge interactions with acidic residues like glutamate (Glu) and aspartate (Asp) in the receptor's binding pocket. nih.gov
The size and nature of the substituent on the piperidine nitrogen are also critical. For example, replacing a smaller group with a bulky benzyl (B1604629) group or other aromatic moieties can introduce new van der Waals or hydrophobic interactions, significantly altering the binding profile.
Studies on related scaffolds have explored replacing the piperidine ring with other heterocyclic systems, effectively modifying the linker region and assessing the impact on activity. acs.org Conformational analysis of substituted piperidines and their salts shows that protonation of the piperidine nitrogen can stabilize the axial conformer, especially when polar substituents are present. nih.gov This conformational shift is driven by electrostatic interactions between the substituent and the protonated nitrogen. nih.gov Such changes in the preferred conformation can significantly affect how the molecule fits into a binding site. Research into bifacial benzamide-based foldamers, while focused on different oligomers, underscores the importance of backbone connectivity in defining the spatial arrangement of functional groups, a principle that applies to the linker in 2-chloro-N-(piperidin-4-yl)benzamide. rsc.org
Computational Chemistry and Molecular Modeling Studies
Computational methods are invaluable tools for understanding the molecular interactions of ligands like 2-chloro-N-(piperidin-4-yl)benzamide at an atomic level. Techniques such as molecular docking and molecular dynamics simulations provide insights into binding modes and help rationalize observed SAR data. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For benzamide and piperidine-containing compounds, docking studies have revealed common interaction patterns that contribute to binding affinity. researchgate.netmdpi.com
These interactions typically include:
Hydrogen Bonds: The amide group of the benzamide linker is a key hydrogen bond donor (N-H) and acceptor (C=O). These can form hydrogen bonds with amino acid residues in the protein's active site. researchgate.net
Electrostatic Interactions: The protonated nitrogen of the piperidine ring can form strong ionic bonds or salt bridges with negatively charged residues like aspartate or glutamate. nih.gov
Hydrophobic Interactions: The chlorine-substituted benzene (B151609) ring and the aliphatic part of the piperidine ring can engage in hydrophobic and van der Waals interactions with nonpolar residues of the target protein. researchgate.net
For instance, molecular docking of piperidine-based ligands into the sigma-1 receptor showed that high-affinity compounds form a salt bridge with Glu172 and are further stabilized by a cation-π interaction with a phenylalanine residue. nih.gov Docking studies of 2-chloro-benzamide derivatives into enzymes like α-glucosidase and dihydrofolate reductase have similarly identified key hydrogen bonding and hydrophobic contacts that anchor the ligand in the active site. researchgate.netmdpi.com
The table below presents findings from molecular docking studies on related benzamide and piperidine derivatives.
| Compound Class | Protein Target | Predicted Key Interactions | Interacting Residues (Examples) | Reference |
|---|---|---|---|---|
| 2-chloro-nitrobenzamide derivatives | α-Glucosidase | Hydrogen bonding, electrostatic, hydrophobic | Asp:349, Phe:298 | researchgate.net |
| Piperidine/Piperazine derivatives | Sigma-1 Receptor (S1R) | Salt bridge, Hydrogen bond, Cation-π | Glu172, Asp126, Phe107 | nih.gov |
| Benzamide-thiadiazole derivative | Dihydrofolate Reductase (DHFR) | Hydrogen bonds | Asp21, Ser59, Tyr22 | mdpi.com |
| Benzamide derivatives | DNA Gyrase B (S. aureus) | Hydrogen bonds | Not specified | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzamide derivatives, QSAR studies are instrumental in identifying the key molecular descriptors that govern their therapeutic effects. nih.govnih.gov
In the context of this compound, a QSAR model would be developed by synthesizing a series of analogs with variations in different parts of the molecule, such as the substitution pattern on the benzamide ring or modifications to the piperidine moiety. The biological activity of these compounds would then be determined through in vitro assays. Subsequently, a wide range of molecular descriptors for each compound would be calculated, including:
Electronic descriptors: These describe the distribution of electrons in the molecule and include properties like partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example.
Topological descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a mathematical equation that correlates these descriptors with the observed biological activity. A hypothetical QSAR model for a series of benzamide derivatives might take the form of:
Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant
Such models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Partial charge on the amide nitrogen | May influence hydrogen bonding interactions with the target protein. |
| Steric | Molecular volume of the piperidine substituent | Can affect the fit of the molecule into the binding pocket. |
| Hydrophobic | LogP | Influences the compound's ability to cross cell membranes and reach its target. |
| Topological | Wiener index | Relates to the overall shape and branching of the molecule. |
Molecular Dynamics Simulations for Binding Mode Elucidation
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its binding mode with a specific biological target, such as a receptor or enzyme.
The process begins with a starting structure of the compound docked into the binding site of the target protein. This complex is then placed in a simulated physiological environment, including water molecules and ions. The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movement over a specific period, typically nanoseconds to microseconds.
Through MD simulations, researchers can observe:
Conformational Changes: How the compound and the protein change their shapes upon binding.
Key Interactions: The specific amino acid residues in the binding pocket that form stable interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with the ligand.
For this compound, MD simulations could reveal the importance of the chlorine atom on the benzamide ring for specific interactions within the binding pocket. They could also highlight the role of the piperidine ring in orienting the molecule for optimal binding. The flexibility of the piperidine ring and its preferred conformations within the binding site can also be assessed. researchgate.net
| Simulation Parameter | Information Gained |
|---|---|
| Root Mean Square Deviation (RMSD) | Stability of the protein-ligand complex over time. |
| Hydrogen Bond Analysis | Identification of key hydrogen bonding interactions. |
| Radial Distribution Function | Proximity of specific atoms or functional groups. |
| Binding Free Energy Calculations | Estimation of the binding affinity of the ligand for the protein. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. nih.govdergipark.org.tr A pharmacophore model for this compound would be derived from the structures of a set of known active compounds.
The key pharmacophoric features of this compound and its analogs would likely include:
A hydrogen bond donor: The amide N-H group.
A hydrogen bond acceptor: The amide carbonyl oxygen.
A hydrophobic aromatic region: The 2-chlorophenyl ring.
A positive ionizable feature: The nitrogen atom in the piperidine ring, which would be protonated at physiological pH.
A hydrophobic aliphatic region: The piperidine ring itself.
Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening campaigns. mdpi.com Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to be active against a specific biological target. nih.govresearchgate.net
The pharmacophore model is used to filter these libraries, selecting only those molecules that contain the required chemical features in the correct spatial arrangement. The hits from this initial screening can then be subjected to further computational analysis, such as molecular docking and MD simulations, to refine the selection before they are prioritized for experimental testing. This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory. researchgate.net
| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor | Amide N-H | Interaction with a hydrogen bond acceptor on the target protein. |
| Hydrogen Bond Acceptor | Amide C=O | Interaction with a hydrogen bond donor on the target protein. |
| Hydrophobic Aromatic | 2-chlorophenyl ring | Van der Waals interactions with hydrophobic residues. |
| Positive Ionizable | Piperidine Nitrogen | Electrostatic interactions with negatively charged residues. |
Preclinical Biological Evaluation and Application Research in Vitro and Non Human in Vivo
Anticancer Activity Research (In Vitro Cell Line Studies)
The potential of 2-chloro-N-(piperidin-4-yl)benzamide hydrochloride as an anticancer agent has been investigated through a series of in vitro studies on various cancer cell lines. These studies have focused on its ability to inhibit tumor cell growth, induce programmed cell death, and interfere with the cell cycle.
Inhibition of Tumor Cell Proliferation
While specific studies exclusively on this compound are not widely available in the public domain, research on structurally related N-substituted benzamide (B126) derivatives has demonstrated significant antiproliferative effects against various human cancer cell lines. These studies provide a basis for the potential activity of this specific compound. The general mechanism involves the disruption of cellular processes essential for cell division and growth, leading to a reduction in the number of viable tumor cells.
Apoptosis Induction Mechanisms
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research on related benzamide compounds indicates that they can trigger apoptotic pathways in cancer cells. This is often mediated through the activation of caspases, a family of protease enzymes that are central to the execution of apoptosis. For instance, studies on other novel piperidone-containing compounds have shown that they induce cell death through the activation of caspase-3/7, a hallmark of apoptosis. nih.gov While direct evidence for this compound is limited, the broader class of compounds to which it belongs suggests a potential to induce apoptosis in cancer cells.
Cell Cycle Arrest Pathways (e.g., p53/p21-dependent)
Cytotoxicity Assays (e.g., IC50 determinations in specific cell lines)
Cytotoxicity assays are fundamental in preclinical cancer research to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). While specific IC50 values for this compound are not documented in the available literature, studies on analogous compounds provide insights into their potential potency. For example, various substituted benzamide derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines with IC50 values in the micromolar range. nih.govnih.gov
Table 1: Illustrative IC50 Values for Structurally Related Benzamide Derivatives in Human Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) |
| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Various human cancer cell lines | Single-digit micromolar |
| Pyrimidine Derivatives with piperidin-4-yl substituent | SKM28 (Melanoma) | 6.1 - 24.2 |
| Pyrimidine Derivatives with piperidin-4-yl substituent | SKMel3 (Melanoma) | 4.6 - 15.3 |
| Pyrimidine Derivatives with piperidin-4-yl substituent | A375 (Melanoma) | 5.1 - 17.8 |
| Pyrimidine Derivatives with piperidin-4-yl substituent | SW480 (Colon Cancer) | 5.9 - 8.6 |
This table presents data for structurally related compounds to provide context for the potential activity of this compound, as specific data for this compound is not available.
Neurological Research Applications
In addition to its potential in oncology, the chemical scaffold of this compound suggests possible applications in neurological research.
Neuropathic Pain Models (Preclinical Non-Human)
Preclinical non-human models are essential for studying the mechanisms of neuropathic pain and for evaluating the efficacy of potential new analgesic agents. mdpi.comnih.gov These models can be created through various methods, including nerve injury (e.g., chronic constriction injury, spinal nerve ligation) or the administration of certain drugs that induce neuropathy. While there is no specific information available from the conducted searches regarding the evaluation of this compound in preclinical models of neuropathic pain, the benzamide and piperidine (B6355638) moieties are present in various compounds with activity in the central nervous system. Therefore, this compound could be a candidate for investigation in such models to assess its potential antinociceptive properties.
Neuropsychiatric Disorder Models (Rodent Studies, e.g., Schizophrenia)
No specific studies evaluating this compound in rodent models of schizophrenia or other neuropsychiatric disorders were identified. Research in this area often focuses on benzamide derivatives as potential multireceptor antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors. For instance, compounds like amisulpride (B195569) and sulpiride (B1682569) are well-known benzamide antipsychotics used in psychiatry. However, dedicated studies modeling the antipsychotic potential or effects on cognitive dysfunction for this compound are not available in the searched scientific literature.
Central Nervous System Target Engagement Studies (Animal Models)
Information regarding in vivo central nervous system (CNS) target engagement for this compound is not available. Target engagement studies, often utilizing techniques like positron emission tomography (PET), are crucial for confirming that a compound interacts with its intended molecular target in the brain. While research has been conducted on other novel benzamides and piperidine-containing molecules for their engagement with CNS targets like acetylcholinesterase or histone deacetylases in the context of Alzheimer's disease, no such data exists for the specific compound .
Antimicrobial and Antiparasitic Activity Investigations (In Vitro)
Investigations into the antimicrobial and antiparasitic properties of this compound have not been specifically reported. The broader chemical class of chlorobenzamides has been explored for potential antimicrobial effects, but direct evidence of this compound's activity is lacking.
Anti-inflammatory Properties Research (In Vitro)
Antiviral Activity Evaluation (e.g., Influenza A, RSV, HIV, In Vitro)
The broad antiviral potential of benzamide and related heterocyclic compounds has been noted in several studies. Research into various benzamide derivatives has shown activity against a range of viruses.
Influenza A: Certain benzoic acid and benzamide derivatives have been identified as potential inhibitors of the influenza A virus. researchgate.netmdpi.com These compounds may target viral components such as neuraminidase or nucleoprotein, which are crucial for viral replication and propagation. researchgate.netmdpi.com However, specific data on the anti-influenza A activity of this compound is not currently available.
Respiratory Syncytial Virus (RSV): Substituted benzamide analogues have been reported to potently inhibit the replication of RSV in vitro. nih.govnih.gov These compounds have also been shown to suppress RSV-associated inflammatory responses, suggesting a dual mechanism of action. nih.govnih.gov At present, there is no specific published research evaluating the efficacy of this compound against RSV.
Human Immunodeficiency Virus (HIV): Some benzamide derivatives have demonstrated potent anti-HIV-1 activity. For instance, the benzamide derivative AH0109 was found to inhibit HIV-1 replication by impairing reverse transcription and viral cDNA nuclear import. nih.govnih.gov Another study highlighted that heterocyclic sulfonamides can act as inhibitors of enzymes that are considered drug targets in the complex therapy of HIV infection. mdpi.com There is currently no specific data available on the anti-HIV activity of this compound.
Biochemical Profiling and Selectivity Studies (In Vitro)
A comprehensive biochemical profile and selectivity study is essential to understand the therapeutic potential and off-target effects of a drug candidate. Such studies typically involve screening the compound against a panel of receptors, enzymes, and ion channels. For this compound, detailed public information regarding its biochemical profile and selectivity is scarce. One study on a related compound, 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride (SSR504734), identified it as a potent and selective inhibitor of the glycine (B1666218) transporter type 1 (GlyT1). nih.gov This highlights the potential for benzamide-piperidine structures to interact with specific biological targets. However, without direct experimental data for this compound, its specific targets and selectivity profile remain uncharacterized.
Preclinical Pharmacokinetic and Pharmacodynamic Studies (Animal Models)
Pharmacokinetic and pharmacodynamic studies in animal models are crucial for determining a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action in vivo.
Metabolic stability is a key parameter in drug discovery, as it influences the half-life and bioavailability of a compound. In vitro assays using liver microsomes are commonly employed to assess this characteristic. mercell.comspringernature.comresearchgate.netnih.gov These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s. nih.gov While general methodologies for assessing metabolic stability are well-established, specific data on the in vitro or ex vivo metabolic stability of this compound is not publicly available. Studies on other complex molecules have shown varied metabolic stability in different species' liver microsomes, underscoring the importance of empirical testing. mdpi.com
Understanding the tissue distribution and brain penetration of a compound is vital, particularly for drugs targeting the central nervous system. The ability of a compound to cross the blood-brain barrier is a critical factor. nih.gov Currently, there are no published studies detailing the tissue distribution or brain penetration of this compound in animal models such as rats or mice.
Advanced Research Methodologies and Translational Research Concepts
Radioligand Synthesis and Binding Assay Development for Target Engagement
To investigate the interaction of benzamide (B126) derivatives with their biological targets, researchers often synthesize radioactively labeled versions of the compound for use in binding assays. A common approach involves radioiodination, where an iodine isotope (like ¹²⁵I) is incorporated into the molecule. For instance, a structurally related compound, 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide, was synthesized via an oxidative iododestannylation reaction, achieving high yields and very high specific activity (1700-1900 Ci/mmol) nih.gov.
These radioligands are then used in in vitro competition binding studies to determine the compound's affinity for specific receptors. In studies with human prostate tumor cells (LNCaP), the binding of these radiolabeled probes was shown to be dose-dependent and saturable nih.gov. The affinity is quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that displaces 50% of the radioligand from its target. Lower Ki values indicate higher binding affinity. Similar studies using 4-[¹²⁵I]BP, another analog, in MCF-7 breast cancer cells also demonstrated high-affinity binding to sigma receptors researchgate.net.
Table 1: In Vitro Binding Affinities of Benzamide Analogs
| Compound | Cell Line | Target | K_i (nM) |
|---|---|---|---|
| 2-IBP | LNCaP | Sigma Receptors | 1.6 nih.gov |
| 4-IBP | LNCaP | Sigma Receptors | 4.09 nih.gov |
| Haloperidol | LNCaP | Sigma Receptors | 6.34 nih.gov |
These binding assays are fundamental for confirming that a compound engages its intended molecular target and for quantifying the potency of this interaction.
Proteomics and Metabolomics in Understanding Compound Effects
While specific proteomics and metabolomics studies on 2-chloro-N-(piperidin-4-yl)benzamide hydrochloride are not extensively detailed in current literature, these methodologies represent a critical next step in understanding the global cellular impact of this class of compounds. Proteomics would allow for the large-scale analysis of changes in protein expression within cells or tissues following treatment, identifying pathways that are upregulated or downregulated. Similarly, metabolomics would reveal shifts in the cellular metabolic profile, offering insights into changes in energy usage, biosynthesis, and signaling cascades. Such studies are essential for uncovering novel mechanisms of action and identifying potential biomarkers of compound activity.
Development of Reporter Gene Assays for Pathway Modulation
Reporter gene assays are powerful tools for monitoring the activity of specific cellular signaling pathways. For N-(piperidin-4-yl)benzamide derivatives, which have been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, a reporter gene assay could be developed to screen for and characterize pathway modulators nih.gov.
Such an assay would typically involve genetically modifying a cell line to express a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), under the control of a promoter containing Hypoxia Response Elements (HREs). When a compound like a benzamide derivative activates the HIF-1α protein, HIF-1α binds to the HREs and drives the expression of the reporter gene. The resulting light output (for luciferase) or fluorescence (for GFP) can be easily quantified, providing a direct measure of pathway activation. This high-throughput method is invaluable for structure-activity relationship (SAR) studies to optimize compound potency and selectivity nih.gov.
Application in Chemical Biology as Research Probes
A chemical probe is a small molecule used to study biological systems and molecular targets with high precision scispace.com. Benzamide derivatives have been successfully developed as chemical probes. For example, radioiodinated benzamides that bind with high affinity to sigma receptors serve as probes to map the distribution and density of these receptors in tumors nih.govresearchgate.net. Similarly, N-(piperidin-4-yl)benzamide derivatives that selectively activate the HIF-1α pathway act as probes to investigate the downstream consequences of HIF-1 activation, such as the induction of apoptosis through the upregulation of cleaved caspase-3 nih.gov. The value of such a probe is directly linked to a detailed understanding of its mechanism of action, which can yield biological insights with implications for new therapeutic strategies scispace.com.
In Vitro and Ex Vivo Models for Disease Mechanism Elucidation
In vitro and ex vivo models are indispensable for studying the biological effects of compounds in a controlled environment. For the benzamide class of molecules, various cancer cell lines have been employed to elucidate their mechanisms.
Prostate Cancer Models : LNCaP and DU-145 human prostate tumor cells have been used to demonstrate the target engagement of benzamide analogs with sigma receptors and to assess tumor uptake of these compounds nih.gov.
Breast Cancer Models : The MCF-7 human breast cancer cell line was used to characterize the high density of sigma receptors and to show that radioiodinated benzamides could be useful for imaging this cancer type researchgate.net.
Liver Cancer Models : HepG2 cells were used in studies of N-(piperidin-4-yl)benzamide derivatives to demonstrate their ability to induce the expression of HIF-1α protein and its downstream target gene p21, ultimately promoting tumor cell apoptosis nih.gov.
These cell-based models are crucial for initial efficacy studies, mechanism of action elucidation, and establishing a rationale for further in vivo testing.
Integration of In Silico and In Vitro Data for Predictive Modeling
The integration of computational (in silico) and experimental (in vitro) data is a cornerstone of modern drug discovery. For classes of compounds including benzamide derivatives, in silico techniques are used to predict properties and guide experimental design.
Molecular docking simulations are employed to predict how these compounds bind to the active site of their target proteins, identifying key interactions such as hydrogen bonding and hydrophobic contacts nih.govresearchgate.net. These predictions help rationalize the results of in vitro binding assays and inform the design of new analogs with improved affinity nih.gov.
Furthermore, molecular dynamics simulations can validate the stability of the compound-protein complex over time nih.govresearchgate.net. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are also used to predict the pharmacokinetic and toxicological profiles of synthesized compounds, helping to prioritize candidates that are more likely to succeed in later stages of development nih.govresearchgate.net. This iterative cycle of in silico prediction followed by in vitro validation accelerates the discovery and optimization of novel therapeutic agents.
Future Research Directions and Unexplored Avenues
Exploration of Novel Pharmacological Targets
The benzamide-piperidine core is a versatile scaffold known to interact with a variety of biological targets. Future research should prioritize screening 2-chloro-N-(piperidin-4-yl)benzamide hydrochloride and its derivatives against a diverse panel of receptors, enzymes, and signaling pathways to uncover novel pharmacological activities.
Based on the activities of related compounds, several target classes warrant investigation:
Hypoxia-Inducible Factor 1 (HIF-1) Pathway: Certain N-(piperidin-4-yl)benzamide derivatives have been identified as activators of the HIF-1α protein. nih.gov This pathway is a key regulator of cellular response to low oxygen and is implicated in cancer and ischemia. Investigating the potential of the 2-chloro-substituted analog to modulate HIF-1α could open doors for developing agents for these conditions. nih.gov
Smoothened (Smo) Receptor: The Hedgehog (Hh) signaling pathway, in which the Smoothened (Smo) receptor is a key component, is crucial in embryonic development and has been implicated in various cancers when dysregulated. nih.govnih.gov Novel benzamide (B126) compounds bearing piperidine (B6355638) groups have been synthesized and shown to inhibit the Hh pathway, suggesting that the 2-chloro-N-(piperidin-4-yl)benzamide scaffold could be a starting point for developing new Smo antagonists. nih.govnih.gov
Serotonin (B10506) and Dopamine (B1211576) Receptors: Substituted benzamides are well-known for their interactions with monoamine receptors. For instance, certain N-[1-(substituted 4-piperidinyl)] benzamides have been evaluated for their binding to 5-HT4 receptors, which are involved in gastrointestinal motility. The specific substitution pattern of this compound makes it a candidate for screening against various serotonin (5-HT) and dopamine (D) receptor subtypes to explore potential applications in neuroscience and gastroenterology.
Enzyme Inhibition (e.g., COX, DHPS): The benzamide structure is present in molecules that inhibit enzymes like cyclooxygenase (COX), relevant for anti-inflammatory activity. Furthermore, sulfonamide derivatives, which share structural similarities with benzamides, have been investigated as inhibitors of dihydropteroate synthase (DHPS) for their antibacterial effects. mdpi.com Screening against these and other enzyme families could reveal unexpected activities.
Rational Design of Next-Generation Benzamide-Piperidine Derivatives
Once novel targets are identified, the rational design of next-generation derivatives based on the this compound core will be a critical step. This process involves systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.
Key strategies for rational design would include:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the benzamide and piperidine rings is necessary. For example, altering the position and nature of the halogen on the benzene (B151609) ring or introducing various substituents on the piperidine nitrogen can significantly impact biological activity. nih.gov
Bioisosteric Replacement: Guided by principles of bioisosterism, functional groups within the lead compound can be replaced with others that have similar physical or chemical properties to improve desired characteristics without drastically changing the chemical scaffold. nih.gov
Computational Modeling and Docking: Molecular docking studies can predict the binding modes of designed derivatives within the active site of a target protein. mdpi.comnih.gov This in-silico approach helps prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.
| Modification Site | Potential Substituents | Desired Outcome |
| Benzamide Ring | -F, -Br, -CF3, -OCH3 | Modulate potency and selectivity |
| Piperidine Nitrogen | Alkyl chains, benzyl (B1604629) groups, aromatic rings | Improve pharmacokinetic properties |
| Amide Linker | Reverse amide, thioamide | Alter binding interactions and stability |
Investigation of Stereoisomer-Specific Activities
The piperidine ring in this compound is achiral. However, the introduction of substituents on the piperidine ring at positions other than the 4-position can create chiral centers. It is well-established in pharmacology that different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit vastly different biological activities, potencies, and toxicity profiles.
Future research should focus on:
Synthesis of Chiral Derivatives: Developing synthetic routes to produce stereochemically pure derivatives of the parent compound. This could involve introducing a substituent at the 2- or 3-position of the piperidine ring. thieme-connect.com
Pharmacological Profiling of Isomers: Once synthesized, each stereoisomer should be individually evaluated for its pharmacological activity. This will determine if the desired biological effect is stereospecific.
Elucidation of Structure-Chirality-Activity Relationships: Understanding how the three-dimensional arrangement of atoms in different isomers affects their interaction with biological targets is crucial for designing more effective and safer therapeutic agents. For example, introducing a chiral center can increase selectivity for a target receptor over off-target sites. thieme-connect.com
Application in Multi-Targeting Approaches in Complex Diseases
Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndrome often involve multiple pathological pathways. A multi-target drug design approach, where a single molecule is engineered to interact with multiple targets, is a promising strategy for treating such conditions.
The 2-chloro-N-(piperidin-4-yl)benzamide scaffold is an attractive starting point for developing multi-target ligands due to the known promiscuity of the benzamide and piperidine moieties. researchgate.net Future research could explore:
Hybrid Molecule Design: Combining the 2-chloro-N-(piperidin-4-yl)benzamide core with other pharmacophores known to be active against different targets. For instance, a hybrid with a known kinase inhibitor fragment could result in a molecule with both receptor-binding and enzyme-inhibiting properties. nih.gov
Fragment-Based Drug Discovery: Using the benzamide or piperidine fragment of the title compound as a starting point and growing it by adding other chemical fragments that have affinity for a secondary target.
Systems Biology Approaches: Utilizing systems biology to identify key nodes in disease networks that could be simultaneously modulated by a single, multi-target agent derived from the 2-chloro-N-(piperidin-4-yl)benzamide scaffold.
Development of Advanced Delivery Systems for Research Tools
To be effective as a research tool for in vitro and in vivo studies, this compound and its future derivatives may require advanced drug delivery systems to overcome challenges such as poor solubility, limited stability, or unfavorable biodistribution. unipd.it
Potential areas of development include:
Nanoparticle Formulations: Encapsulating the compound in lipid-based (liposomes, solid lipid nanoparticles) or polymer-based (e.g., PLGA) nanoparticles can improve solubility, protect it from degradation, and potentially offer targeted delivery to specific tissues or cells. unipd.it
Prodrug Strategies: Modifying the parent compound into a prodrug that is inactive until it reaches the target site and is converted to the active form by local enzymes. This can improve bioavailability and reduce off-target effects.
Controlled-Release Systems: Incorporating the compound into hydrogels or polymeric matrices that provide sustained release over time, which is particularly useful for long-term in vivo studies.
Addressing Gaps in Current Preclinical Understanding and Expanding Disease Models
A significant gap exists in the preclinical understanding of this compound, as there is a lack of published data on its specific biological activities. The immediate future direction is to establish a foundational preclinical profile for this compound.
Key research steps should include:
Initial In Vitro Screening: Broad screening against various cell lines (e.g., cancer, neuronal, immune cells) and receptor binding assays to identify initial areas of biological activity.
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for its validation as a research tool.
Development of Relevant Disease Models: Once a promising activity is identified, appropriate in vivo models of disease should be employed to evaluate the compound's efficacy. For example, if anti-inflammatory activity is discovered, a carrageenan-induced paw edema model could be used. nih.gov If anticancer properties are found, xenograft models would be appropriate.
By systematically addressing these unexplored avenues, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of novel research tools and potentially new therapeutic agents.
Q & A
Q. What methodologies enable eco-friendly synthesis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
